Molecular Weight Reduction Relative to the 4-Phenylpiperazine Analog (CAS 896354-21-5)
CAS 896338-63-9 carries a 4-methyl substituent on the piperazine ring, yielding a molecular weight of 388.51 g/mol . Its closest commercially available analog, the 4-phenylpiperazine derivative (CAS 896354-21-5), has a molecular weight of 450.58 g/mol . This represents a molecular weight reduction of 62.07 g/mol (13.8% lower) for the target compound. In medicinal chemistry optimization, a molecular weight difference of this magnitude typically correlates with improved ligand efficiency indices when potency is held constant [1].
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 388.51 g/mol (CAS 896338-63-9) |
| Comparator Or Baseline | 450.58 g/mol (CAS 896354-21-5, 4-phenylpiperazine analog) |
| Quantified Difference | ΔMW = −62.07 g/mol (−13.8%) |
| Conditions | Calculated from molecular formula; CAS 896338-63-9 (C21H32N4O3) vs CAS 896354-21-5 (C26H34N4O3) |
Why This Matters
Lower molecular weight favors higher ligand efficiency and oral bioavailability potential, making CAS 896338-63-9 the preferred choice when lead-likeness metrics are prioritized in hit-to-lead campaigns.
- [1] Hopkins AL, Keserü GM, Leeson PD, Rees DC, Reynolds CH. The role of ligand efficiency metrics in drug discovery. Nat Rev Drug Discov. 2014;13(2):105-121. doi:10.1038/nrd4163 View Source
